molecular formula C27H31ClN4O4 B10800993 Saterinone hydrochloride

Saterinone hydrochloride

Cat. No.: B10800993
M. Wt: 511.0 g/mol
InChI Key: AEYSWSQOLMUVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of BDF 8634 hydrochloride involves several steps, including the formation of its urapidil-like moiety. The synthetic route typically includes the reaction of specific aromatic compounds under controlled conditions to achieve the desired molecular structure. Industrial production methods focus on optimizing yield and purity while ensuring the stability of the compound .

Chemical Reactions Analysis

BDF 8634 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

BDF 8634 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

BDF 8634 hydrochloride exerts its effects by inhibiting phosphodiesterase III, an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting this enzyme, BDF 8634 hydrochloride increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets and pathways involved include the cAMP-dependent signaling pathways that regulate heart muscle contraction and vascular tone .

Comparison with Similar Compounds

BDF 8634 hydrochloride is unique in its combination of positive inotropic and vasodilating properties. Similar compounds include:

    Milrinone: Another phosphodiesterase III inhibitor with similar inotropic and vasodilating effects.

    Enoximone: Also a phosphodiesterase III inhibitor, used for its positive inotropic effects.

    Amrinone: Another compound in the same class, known for its inotropic and vasodilating properties.

While these compounds share similar mechanisms of action, BDF 8634 hydrochloride is distinguished by its specific molecular structure and the pronounced effects resulting from its urapidil-like moiety .

Properties

Molecular Formula

C27H31ClN4O4

Molecular Weight

511.0 g/mol

IUPAC Name

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C27H30N4O4.ClH/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2;/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33);1H

InChI Key

AEYSWSQOLMUVPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl

Origin of Product

United States

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